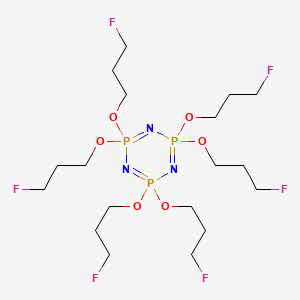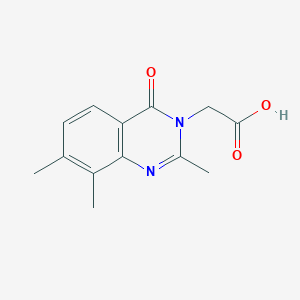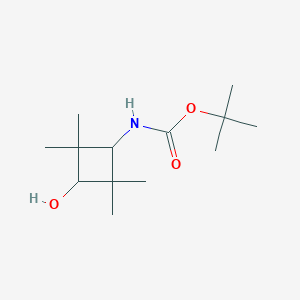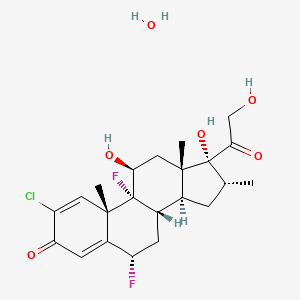
Fmoc-D-Gln(mbh)-OH
Descripción general
Descripción
“Fmoc-D-Gln(mbh)-OH” is a compound used in peptide synthesis . It’s a type of Fmoc protected amino acid derivative . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group for amines, and it’s commonly used in solid-phase peptide synthesis .
Synthesis Analysis
“Fmoc-D-Gln(mbh)-OH” is synthesized using solid-phase peptide synthesis . The Fmoc group is used to protect the amino group during the synthesis process . The synthesis process involves the use of a resin, such as Wang resin .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Gln(mbh)-OH” includes an Fmoc group attached to the amino group of the D-Gln(mbh) molecule . The exact molecular structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
“Fmoc-D-Gln(mbh)-OH” is used in peptide synthesis reactions . The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-D-Gln(mbh)-OH” can vary depending on the specific conditions . For example, the compound is typically stored at 0°C .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-D-Gln(mbh)-OH: is primarily used in the field of peptide synthesis. It is a derivative used for introducing the D-glutamine residue into peptides via solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, which is later removed to allow for peptide elongation .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATICJFEOIZOBM-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)




![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)
![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)

